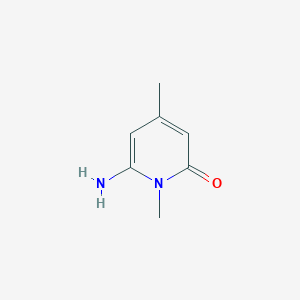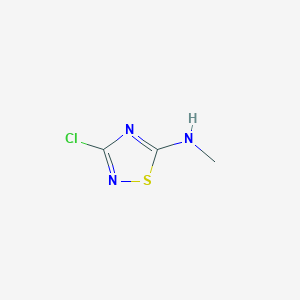
6-amino-1,4-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1,4-dimethylpyridin-2(1H)-one, also known as A-86929, is a chemical compound that has been of great interest in scientific research due to its unique properties. This compound has been found to have potential applications in the field of medicine, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 6-amino-1,4-dimethylpyridin-2(1H)-one is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it can bind to dopamine receptors in the brain and stimulate the production of dopamine, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-1,4-dimethylpyridin-2(1H)-one are still being studied, but it is believed to have a positive effect on the central nervous system. Research has shown that 6-amino-1,4-dimethylpyridin-2(1H)-one can increase dopamine production in the brain, which can help to improve motor function and reduce the symptoms of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-amino-1,4-dimethylpyridin-2(1H)-one in lab experiments is its ability to stimulate dopamine production in the brain. This makes it a valuable tool for studying the effects of dopamine on the central nervous system. However, one of the limitations of using 6-amino-1,4-dimethylpyridin-2(1H)-one is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 6-amino-1,4-dimethylpyridin-2(1H)-one. One area of interest is the development of new drugs that can target dopamine receptors in the brain and help to alleviate the symptoms of Parkinson's disease. Another area of interest is the study of the biochemical and physiological effects of 6-amino-1,4-dimethylpyridin-2(1H)-one, which could help to shed light on its mechanism of action and potential applications in medicine.
In conclusion, 6-amino-1,4-dimethylpyridin-2(1H)-one is a chemical compound that has shown great promise in scientific research. Its ability to stimulate dopamine production in the brain makes it a valuable tool for studying the effects of dopamine on the central nervous system. Further research on this compound could lead to the development of new drugs for the treatment of neurological disorders such as Parkinson's disease.
Méthodes De Synthèse
The synthesis of 6-amino-1,4-dimethylpyridin-2(1H)-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with ammonia in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
The potential applications of 6-amino-1,4-dimethylpyridin-2(1H)-one in scientific research are vast. This compound has been found to have potential use in the treatment of Parkinson's disease, a neurological disorder that affects millions of people worldwide. Research has shown that 6-amino-1,4-dimethylpyridin-2(1H)-one acts as a dopamine receptor agonist, which means it can stimulate the production of dopamine in the brain, a neurotransmitter that is critical for the proper functioning of the central nervous system.
Propriétés
IUPAC Name |
6-amino-1,4-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)9(2)7(10)4-5/h3-4H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMBLTAZMKCHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1,4-dimethylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2909277.png)
![methyl 6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2909278.png)

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2909281.png)

![7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane](/img/structure/B2909287.png)

![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2909289.png)

![Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride](/img/structure/B2909292.png)
